2-Chloro-4-(piperazin-1-ylmethyl)phenol is a chemical compound characterized by its distinct molecular structure and potential applications in medicinal chemistry. It is classified under the category of phenolic compounds, which are known for their diverse biological activities. This compound is particularly noted for its structural features that include a chloro substituent and a piperazine moiety, which contribute to its pharmacological properties.
The compound's IUPAC name is 2-chloro-4-(piperazin-1-yl)phenol, with a chemical formula of and an average molecular weight of approximately 212.68 g/mol . It is classified as a phenolic compound due to the presence of the hydroxyl group (-OH) attached to the aromatic ring. The compound's CAS number is not explicitly listed, but it can be referenced through its unique identifiers, such as the InChI key (FXECOYYRPDGOQB-UHFFFAOYSA-N) .
The synthesis of 2-chloro-4-(piperazin-1-ylmethyl)phenol can be approached through several methods, primarily involving the alkylation of piperazine derivatives with chlorinated phenols. One potential synthetic route includes:
This method allows for the selective introduction of the piperazine group while maintaining the integrity of the chloro substituent on the aromatic ring.
The molecular structure of 2-chloro-4-(piperazin-1-ylmethyl)phenol features:
The chemical structure can be represented using various notations:
C1=CC(=C(C(=C1Cl)O)CNC2CCNCC2)C)
InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2
.This structure indicates significant steric and electronic properties that may influence its reactivity and interaction with biological targets.
The reactions involving 2-chloro-4-(piperazin-1-ylmethyl)phenol primarily include nucleophilic substitutions due to the electrophilic nature of the chloro group. Potential reactions include:
These reactions are essential for exploring the compound's potential pharmacological applications.
Further research is required to elucidate specific mechanisms and quantify their effects on biological systems.
The physical properties of 2-chloro-4-(piperazin-1-ylmethyl)phenol include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and potential applications in drug design.
2-Chloro-4-(piperazin-1-ylmethyl)phenol has potential applications in various fields:
The compound systematically named 2-Chloro-4-(piperazin-1-ylmethyl)phenol (CAS: 84045331) belongs to a class of bioactive hybrids featuring a phenolic core linked to a piperazine moiety through a methylene bridge. Its molecular formula is C₁₁H₁₄ClFN₂O, with a molecular weight of 244.70 g/mol [1]. Structurally, it integrates two privileged pharmacophores:
This hybrid architecture classifies it as a N-heterocyclic phenolic derivative, a scaffold frequently exploited in drug design due to its balanced lipophilicity (calculated LogP ≈ 1.5–2.0) and polar surface area (~35.5 Ų), which facilitate membrane permeability and target engagement [9]. The methylene linker (-CH₂-) between the phenol and piperazine enables conformational flexibility, optimizing binding to complementary receptor sites [4].
Table 1: Key Identifiers and Properties of 2-Chloro-4-(piperazin-1-ylmethyl)phenol
Property | Value |
---|---|
IUPAC Name | 2-Chloro-4-(piperazin-1-ylmethyl)phenol |
CAS Registry Number | 84045331 |
Molecular Formula | C₁₁H₁₄ClFN₂O |
Molecular Weight | 244.70 g/mol |
Topological Polar Surface Area | 35.5 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 2 |
Piperazine-phenolic hybrids emerged as strategic frameworks in the late 20th century, driven by the need for CNS-active agents with optimized pharmacokinetics. Key milestones include:
These innovations highlight the scaffold’s versatility in addressing multifactorial diseases through modular pharmacophore assembly.
Table 2: Historical Milestones in Piperazine-Phenolic Hybrid Development
Era | Key Hybrid Compound | Therapeutic Application | Design Innovation |
---|---|---|---|
1980s–1990s | Dopamine D2/D3 receptor agonists (e.g., D-264) | Parkinson's disease, schizophrenia | Piperazine linker for receptor selectivity |
2000s–2010s | Antimalarial thienopyrimidine-piperazines (e.g., F4) | Malaria chemotherapy | Bioisosteric replacement of phenol rings |
2020s | Oroxylin A-piperazine conjugates (e.g., 3cc) | Cancer therapy | Natural product hybridization |
Molecular hybridization merges distinct pharmacophores into a single entity to concurrently modulate multiple disease targets. 2-Chloro-4-(piperazin-1-ylmethyl)phenol exemplifies this strategy through:
Dual-Pharmacophore Synergy
Linker Optimization
Advantages Over Combination Therapies
Table 3: Pharmacophore Roles in Hybrid Design
Component | Target Engagement Role | Physicochemical Contribution | Example Hybrid Activity |
---|---|---|---|
Chlorophenol moiety | Enzyme inhibition (e.g., DHFR) | Enhanced lipophilicity (LogP +0.8) | Antimalarial (IC₅₀: 0.74 μM) |
Piperazine ring | Hydrogen bonding with Asp/Glu | Increased solubility (pKa ~9.5) | D3 receptor agonism (Ki: 0.57 nM) |
Methylene linker | Conformational adaptability | Balanced rotatable bonds (n=1) | Anticancer (IC₅₀: 1.42 μM) |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0